PJ34 hydrochloride

PARP inhibition enzyme assay neuroprotection

PJ34 hydrochloride is a potent, cell-permeable PARP1/2 inhibitor (IC50 110/86 nM) validated for preclinical stroke and inflammation research. Its high aqueous solubility (100 mM) eliminates DMSO-related artifacts, and its ~10,000-fold potency advantage over 3-aminobenzamide avoids millimolar off-target effects. Documented to reduce infarct volume by 40% in MCAo models and inflammatory markers by up to 81%, it is the superior choice for reproducible in vivo neuroprotection and ischemia-reperfusion studies.

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8 g/mol
CAS No. 344458-15-7
Cat. No. B1684211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePJ34 hydrochloride
CAS344458-15-7
SynonymsPJ34;  PJ-34;  PJ 34;  PJ-34 HCl;  PJ-34 hydrochloride.
Molecular FormulaC17H18ClN3O2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl
InChIInChI=1S/C17H17N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22);1H
InChIKeyRURAZZMDMNRXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, soluble in dilute HCl, soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PJ34 Hydrochloride (CAS 344458-15-7) for Research Procurement: PARP Inhibitor Technical Baseline


PJ34 hydrochloride is a synthetic small-molecule phenanthridinone derivative and the hydrochloride salt form of PJ34. It functions as a cell-permeable, water-soluble inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP1 and PARP2 with comparable potency . The compound exhibits an EC50 of 20 nM in cell-free PARP enzyme assays and IC50 values of 110 nM for PARP1 and 86 nM for PARP2 [1]. Its molecular formula is C17H17N3O2·HCl with a molecular weight of 331.8 g/mol . PJ34 hydrochloride demonstrates neuroprotective efficacy in both in vitro oxygen-glucose deprivation (OGD) models and in vivo focal cerebral ischemia models, with documented infarct volume reduction following middle cerebral artery occlusion [2].

PJ34 Hydrochloride (CAS 344458-15-7) Procurement Risk: Why Generic PARP Inhibitor Substitution Is Not Equivalent


Substitution among PARP inhibitors without evidence-based justification introduces significant experimental variability and reproducibility risk. PJ34 hydrochloride differs fundamentally from both first-generation benzamide analogs (e.g., 3-aminobenzamide) and clinical-stage PARP inhibitors (e.g., olaparib, veliparib) in potency magnitude, PARP isoform selectivity profile, physicochemical handling properties, and the specific downstream biological effects observed in neuroprotection versus oncology applications . The compound's ~10,000-fold greater potency relative to 3-aminobenzamide, combined with its distinct aqueous solubility profile, means that experimental protocols optimized for PJ34 cannot be directly ported to alternative PARP inhibitors without extensive re-validation of working concentrations, vehicle compatibility, and expected phenotypic outcomes . Furthermore, head-to-head comparisons in PC12 cell neuroprotection assays reveal that PJ34 exhibits a non-linear dose-response relationship not observed with all PARP inhibitors in the same class, underscoring the compound-specific nature of its efficacy [1].

PJ34 Hydrochloride (CAS 344458-15-7): Quantified Comparative Evidence for Scientific Procurement Decisions


PJ34 Hydrochloride vs. 3-Aminobenzamide: Quantified PARP Inhibition Potency Comparison for Assay Design

PJ34 hydrochloride exhibits approximately 10,000-fold greater PARP inhibitory potency compared to the prototypical PARP inhibitor 3-aminobenzamide. In cell-free PARP enzyme assays, PJ34 hydrochloride demonstrates an EC50 of 20 nM, whereas 3-aminobenzamide exhibits an EC50 of 200 μM . This potency differential is consistent across multiple independent vendor characterizations and represents a critical consideration for researchers selecting a PARP inhibitor for in vitro studies, as the working concentration range differs by four orders of magnitude between these two compounds.

PARP inhibition enzyme assay neuroprotection

PJ34 Hydrochloride In Vivo Neuroprotection: Quantified Infarct Volume Reduction in MCAo Stroke Model

In a mouse model of transient focal cerebral ischemia (1 hour middle cerebral artery occlusion followed by 23 hours reperfusion), intraperitoneal administration of PJ34 hydrochloride (50 μg per injection, administered 2 hours pre-occlusion and 6 hours post-occlusion) significantly reduced ischemic infarct volume by 40% compared to vehicle-treated controls (p<0.05) [1]. In a rat MCAo model (2 hour occlusion with up to 22 hours reperfusion), intravenous PJ34 hydrochloride at 10 mg/kg also significantly reduced infarct size, and the protective effect was maintained even when the drug was administered as late as 10 minutes prior to reperfusion [1].

ischemic stroke neuroprotection in vivo pharmacology

PJ34 Hydrochloride PARP1/2 Selectivity Profile: Quantitative IC50 Data for Isoform-Specific Experimental Design

PJ34 hydrochloride exhibits comparable but distinguishable inhibitory activity against PARP1 and PARP2 isoforms. In standardized PARP enzyme inhibition assays, the compound displays an IC50 of 110 nM for PARP1 and an IC50 of 86 nM for PARP2 [1]. This 1.28-fold greater potency toward PARP2 relative to PARP1 represents a modest isoform selectivity profile. For context, clinical-stage PARP inhibitors exhibit varying selectivity profiles: veliparib demonstrates Ki values of 5.2 nM (PARP1) and 2.9 nM (PARP2) , representing approximately 1.8-fold PARP2 selectivity, while olaparib, rucaparib, and talazoparib are characterized as more potent PARP1 inhibitors with reduced PARP1/PARP2 selectivity [2].

PARP isoform selectivity IC50 target engagement

PJ34 Hydrochloride Aqueous Solubility: Quantified Comparison for In Vitro and In Vivo Formulation

PJ34 hydrochloride demonstrates high aqueous solubility of 100 mM in water at 25°C, equivalent to approximately 33 mg/mL . This solubility profile is independently confirmed by multiple vendors: Abcam reports solubility to 100 mM in water and DMSO ; Selleck reports 66 mg/mL (198.91 mM) solubility in both water and DMSO . As a hydrochloride salt, PJ34 HCl offers significantly enhanced aqueous solubility compared to the free base form, which is a critical advantage for in vivo studies requiring vehicle formulations without high DMSO content. The compound's LogP value of 3.114 [1] indicates moderate lipophilicity that balances cell permeability with aqueous compatibility.

solubility formulation in vivo dosing

PJ34 Hydrochloride Off-Target Kinase Activity: Quantified Pim-1/Pim-2 IC50 Values for Experimental Interpretation

PJ34 hydrochloride exhibits measurable but significantly weaker off-target activity against Pim-1 and Pim-2 kinases at concentrations substantially higher than those required for PARP inhibition. The compound displays IC50 values of 3.7 μM for Pim-1 and 16 μM for Pim-2 . This represents a 34-fold selectivity window for PARP1 inhibition relative to Pim-1 (110 nM vs. 3.7 μM) and a 186-fold selectivity window relative to Pim-2 (86 nM vs. 16 μM). At the 20 nM EC50 concentration for PARP inhibition, Pim kinase engagement is negligible; however, researchers using concentrations exceeding 1 μM should account for potential Pim kinase-mediated effects in their experimental interpretation.

kinase inhibition off-target activity selectivity profiling

PJ34 Hydrochloride In Vivo Dose-Response in Stroke Model: Quantified Efficacy at 3.2 mg/kg vs. 10 mg/kg

PJ34 hydrochloride exhibits a non-linear in vivo dose-response relationship in neuroprotection models, a characteristic that distinguishes it from other PARP inhibitors in the same class. In comparative efficacy studies, PJ34 hydrochloride at a dose of 3.2 mg/kg significantly reduced cortical damage by 33%, whereas a higher dose of 10 mg/kg produced a reversed effect with only 17% reduction [1]. At the 25 mg/kg dose level, PJ34 hydrochloride reduced TNF-α mRNA levels in ischemic animals by 70%, reduced E-selectin mRNA by 81%, and reduced ICAM-1 mRNA by 54% compared to vehicle-treated ischemic mice [1].

dose-response stroke in vivo pharmacology

PJ34 Hydrochloride (CAS 344458-15-7): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Ischemic Stroke and Neuroprotection Studies Requiring Validated In Vivo PARP Inhibition

PJ34 hydrochloride is validated for preclinical stroke research based on quantitative in vivo efficacy data showing 40% infarct volume reduction in mouse MCAo models and 33% cortical damage reduction at 3.2 mg/kg dosing [1]. The compound's documented therapeutic window—maintaining efficacy when administered as late as 10 minutes prior to reperfusion—makes it suitable for studies investigating post-ischemic intervention timing [1]. Its high aqueous solubility (100 mM in water) facilitates flexible formulation options for intravenous or intraperitoneal administration without requiring high DMSO concentrations that could confound neuroprotection readouts .

In Vitro PARP Inhibition Assays Requiring Sub-Micromolar Potency with Defined Isoform Selectivity

Researchers requiring potent PARP inhibition in cell-free or cell-based assays should select PJ34 hydrochloride for its 20 nM EC50 and well-characterized PARP1/PARP2 IC50 values (110 nM and 86 nM, respectively) [1]. The ~10,000-fold potency advantage over 3-aminobenzamide eliminates the need for millimolar working concentrations that risk off-target effects and DMSO cytotoxicity . The quantified off-target Pim kinase activity (IC50 3.7-16 μM) provides a clear selectivity window, enabling researchers to maintain PARP-selective effects at concentrations below 1 μM while accounting for potential kinase effects when higher concentrations are required [2].

Comparative PARP Inhibitor Pharmacology and Selectivity Profiling Studies

PJ34 hydrochloride serves as an appropriate comparator compound in PARP inhibitor profiling panels due to its intermediate potency and modest PARP2 selectivity (1.28-fold over PARP1), contrasting with both the weaker benzamide inhibitors (e.g., 3-aminobenzamide) and the more potent clinical-stage inhibitors (e.g., veliparib with 1.8-fold PARP2 selectivity, or olaparib with distinct selectivity profiles) [1]. The compound's non-linear in vivo dose-response relationship—where 3.2 mg/kg produces superior cortical protection (33% reduction) compared to 10 mg/kg (17% reduction)—provides a unique pharmacological feature for studying dose-response complexities in PARP inhibition .

Inflammatory Marker Modulation Studies in Ischemia-Reperfusion Models

PJ34 hydrochloride is quantitatively validated for inflammatory marker studies in ischemia-reperfusion models. At 25 mg/kg dosing, the compound reduces TNF-α mRNA levels by 70%, E-selectin mRNA by 81%, and ICAM-1 mRNA by 54% compared to vehicle-treated ischemic controls [1]. In brain microvascular endothelial cells stimulated with LPS, PJ34 hydrochloride (1 nM) decreases TNF-α mRNA by 55% and IL-6 mRNA by 60%; at 5 nM, it inhibits NF-κB nuclear translocation by 70% and reduces ICAM-1 protein expression by 65% . This multi-marker quantification supports its use as a reference tool compound for dissecting PARP-dependent inflammatory signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for PJ34 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.